![molecular formula C2H4N2S B12599189 N-[(E)-Aminomethylidene]methanethioamide CAS No. 648880-62-0](/img/structure/B12599189.png)
N-[(E)-Aminomethylidene]methanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-Aminomethylidene]methanethioamide is a compound belonging to the class of thioamides, which are sulfur analogues of amides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This structural modification imparts unique chemical and physical properties to thioamides, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Aminomethylidene]methanethioamide typically involves the reaction of a primary amine with carbon disulfide, followed by the addition of a suitable electrophile. One common method involves the reaction of methylamine with carbon disulfide to form methylammonium dithiocarbamate, which is then treated with an electrophile such as methyl iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Aminomethylidene]methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
N-[(E)-Aminomethylidene]methanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-Aminomethylidene]methanethioamide involves its interaction with specific molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thioformamide: Similar structure but with a formyl group instead of a methanethioamide group.
Thioacetamide: Contains an acetyl group instead of a methanethioamide group.
Benzothioamide: Features a benzoyl group instead of a methanethioamide group.
Uniqueness
N-[(E)-Aminomethylidene]methanethioamide is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. Its ability to form strong interactions with metal ions and enzymes sets it apart from other thioamides, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
648880-62-0 |
|---|---|
Molecular Formula |
C2H4N2S |
Molecular Weight |
88.13 g/mol |
IUPAC Name |
N-(aminomethylidene)methanethioamide |
InChI |
InChI=1S/C2H4N2S/c3-1-4-2-5/h1-2H,(H2,3,4,5) |
InChI Key |
NBCXZNNURAGSTL-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


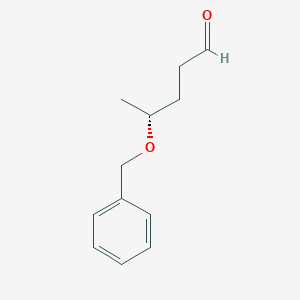
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
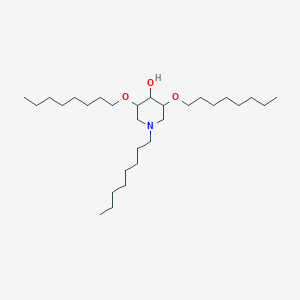
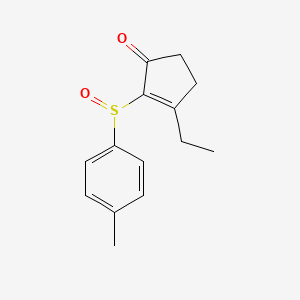
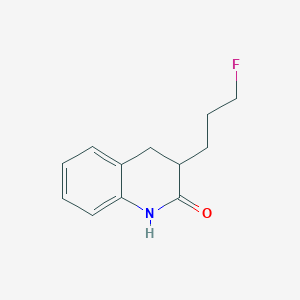
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
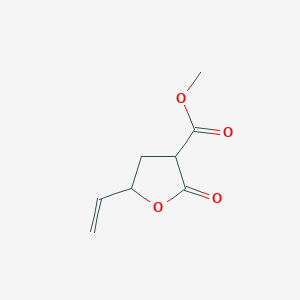
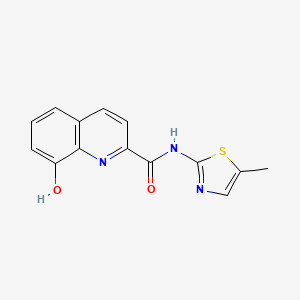
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
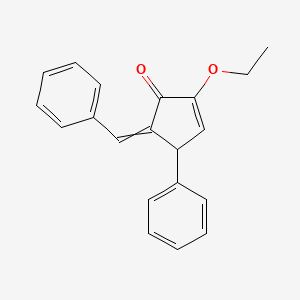
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)
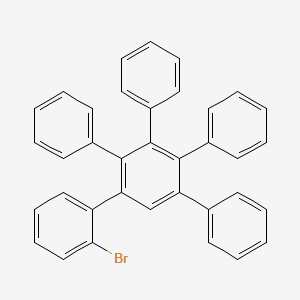
![Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12599174.png)

